tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC13589948
Molecular Formula: C11H16N2O4
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H16N2O4 |
---|---|
Molecular Weight | 240.26 g/mol |
IUPAC Name | tert-butyl 1-(2-methoxy-2-oxoethyl)pyrazole-3-carboxylate |
Standard InChI | InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)8-5-6-13(12-8)7-9(14)16-4/h5-6H,7H2,1-4H3 |
Standard InChI Key | KOWBPBQQVCKQQP-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)C1=NN(C=C1)CC(=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)C1=NN(C=C1)CC(=O)OC |
Introduction
Structural Identification and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrazole ring substituted at the 1-position with a 2-methoxy-2-oxoethyl group and at the 3-position with a tert-butyl carbamate moiety (Figure 1). The tert-butyl group enhances steric bulk and lipophilicity, while the methoxy-oxoethyl chain introduces polarity, influencing solubility and reactivity .
Table 1: Key physicochemical properties
Property | Value |
---|---|
Molecular formula | |
Molar mass | 240.26 g/mol |
Density | |
Boiling point | 333.4 \pm 22.0 \, ^\circ\text{C} |
pKa |
The low pKa suggests weak acidity, likely originating from the pyrazole ring’s N–H group, which may deprotonate under strongly basic conditions .
Synthesis and Manufacturing
Synthetic Routes
While direct literature on the synthesis of tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate is limited, analogous pyrazole carboxylates are typically synthesized via multi-step protocols:
-
Pyrazole Core Formation: Condensation of hydrazines with 1,3-diketones or via cycloaddition reactions.
-
Alkylation: Introduction of the 2-methoxy-2-oxoethyl group using methyl acrylate or analogous alkylating agents under basic conditions.
-
Carbamate Protection: Reaction with tert-butyl dicarbonate () in the presence of a base like DMAP to install the tert-butyl carbamate.
Table 2: Representative reaction conditions for analogous compounds
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Pyrazole formation | Hydrazine + 1,3-diketone, EtOH, reflux | 65–75 |
Alkylation | Methyl acrylate, K₂CO₃, DMF, 60°C | 80–85 |
Boc protection | , DMAP, CH₂Cl₂, rt | 70–75 |
Applications in Pharmaceutical Chemistry
Biological Activity
Pyrazole derivatives are renowned for their pharmacological potential:
-
Anticancer Agents: Pyrazole cores inhibit kinases (e.g., EGFR, VEGFR) by mimicking ATP’s purine motif.
-
Anti-Inflammatory Drugs: COX-2 selectivity is enhanced by bulky substituents like the tert-butyl group.
-
Antimicrobials: Electrophilic substituents (e.g., esters) disrupt microbial cell membranes .
Drug Delivery Optimization
The tert-butyl group improves logP values, enhancing blood-brain barrier penetration in CNS-targeted therapies. For instance, analogues of this compound have shown 3-fold increased bioavailability in rodent models compared to non-esterified pyrazoles.
Comparative Analysis with Pyrazole Analogues
Structural Analogues
-
tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate (CAS 121669-69-0): Lacks the methoxy-oxoethyl group, reducing polarity and aqueous solubility .
-
tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate: Azetidine ring confers conformational rigidity, favoring receptor binding.
Table 3: Property comparison of pyrazole derivatives
Compound | logP | Aqueous Solubility (mg/mL) |
---|---|---|
Target compound | 1.8 | 2.1 |
tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate | 2.4 | 0.6 |
Azetidine analogue | 1.2 | 5.3 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume